Lipophilicity Advantage: LogP of 2,6-Difluoro-3-methylanisole vs. Non-Fluorinated and Tri-Fluorinated Analogs
The target compound demonstrates an intermediate lipophilicity profile, quantified by its computed XLogP3-AA of 2.5, which is approximately 1 log unit lower than the analogous -OCF3 compound (PhOCF3) but significantly higher than the non-fluorinated anisole (PhOCH3). This balanced lipophilicity is a key predictor for achieving optimal transcellular permeability without the detrimental effects of excessive hydrophobicity [1]. This data positions 2,6-difluoro-3-methylanisole as a strategic building block for modulating logD in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | PhOCH3 (unsubstituted anisole, approximate logP ~1.5) and PhOCF3 (trifluoromethoxy anisole, approximate logP ~3.5) |
| Quantified Difference | Target compound is ~+1.0 log unit higher than PhOCH3 and ~-1.0 log unit lower than PhOCF3. |
| Conditions | Computed property (XLogP3) as reported in authoritative chemical database. |
Why This Matters
This specific logP range avoids the low permeability of very polar molecules and the poor solubility/metabolic instability of highly lipophilic ones, making it a more attractive intermediate for designing orally bioavailable compounds.
- [1] PubChem. (2025). 1,3-Difluoro-2-methoxy-4-methylbenzene (CID 2774135). National Center for Biotechnology Information. View Source
